Bleomycin Sulfate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and has 6 approved and 28 investigational indications. This drug has a black box warning from the FDA.

A complex of related glycopeptide antibiotics from Streptomyces verticillus consisting of bleomycin A2 and B2 (B2 CAS # 9060-10-0). It inhibits DNA metabolism and is used as an antineoplastic, especially for solid tumors. Bleomycin A2 is used as the representative structure for Bleomycin.

See also: Bleomycin (has active moiety); Bleomycin A2 (related); Peplomycin (related) ... View More ...

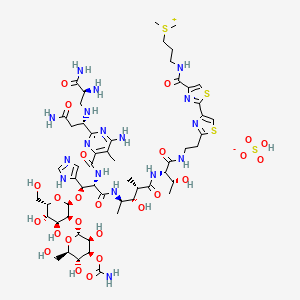

Structure

2D Structure

Properties

CAS No. |

41432-97-7 |

|---|---|

Molecular Formula |

C55H86N17O25S4+ |

Molecular Weight |

1513.6 g/mol |

IUPAC Name |

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;sulfuric acid |

InChI |

InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1 |

InChI Key |

WUIABRMSWOKTOF-OYALTWQYSA-O |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Bleomycin Sulfate in Oncology: A Technical Guide for Researchers

Introduction: Bleomycin sulfate, a glycopeptide antibiotic isolated from Streptomyces verticillus, remains a critical component of combination chemotherapy regimens for various malignancies, including Hodgkin's lymphoma, testicular cancer, and squamous cell carcinomas.[1][2][3] Its clinical utility is rooted in a unique and multifaceted mechanism of action centered on the induction of DNA damage. This technical guide provides an in-depth exploration of the molecular pathways activated by bleomycin, offering researchers and drug development professionals a detailed understanding of its cytotoxic effects. The document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling and experimental workflows.

Core Mechanism of Action

The antitumor activity of bleomycin is primarily attributed to its ability to cause both single- and double-strand breaks in DNA, with the latter being the most lethal lesion for cancer cells.[1][4][5] This process is not direct but is mediated through a series of biochemical reactions involving metal ion chelation, oxygen activation, and the generation of highly reactive radical species.

DNA Cleavage via Metallo-Bleomycin Complex

The foundational step in bleomycin's mechanism is its chelation of transition metal ions, most notably iron (Fe²⁺), to form a metallo-bleomycin complex.[1][6] This complex then binds to DNA, with a preference for guanine-cytosine (G-C) rich sequences, through the partial intercalation of its bithiazole rings and electrostatic interactions.[1][6]

Once bound to DNA, the Bleomycin-Fe(II) complex reacts with molecular oxygen (O₂) to generate an activated species, a Bleomycin-Fe(III)-hydroperoxide (OOH).[7] This activated complex is a potent oxidizing agent that initiates DNA strand scission by abstracting a hydrogen atom from the C4' position of the deoxyribose sugar backbone.[7][8] This event creates a 4' radical intermediate on the DNA, which can then resolve through two primary, oxygen-dependent pathways:

-

Direct Strand Break: This pathway leads to the formation of a 3'-phosphoglycolate and a 5'-phosphate at the termini of the cleaved strand, accompanied by the release of a base propenal.[7]

-

AP Site Formation: An alternative pathway results in the creation of an apurinic/apyrimidinic (AP) site, a lesion that can be subsequently cleaved by cellular repair enzymes.[9]

While single-strand breaks (SSBs) are more frequent, it is the double-strand breaks (DSBs) that are considered the major source of bleomycin's cytotoxicity.[4][10] DSBs are thought to occur when a single bleomycin molecule is reactivated to cleave the opposing strand before dissociating, or through the cooperative action of two bleomycin molecules.[8][9][10]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - NCI [cancer.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sequence-specific double-strand cleavage of DNA by Fe-bleomycin. 2. Mechanism and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Bleomycin Sulfate-Induced DNA Strand Breaks In Vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and in vitro methodologies for studying DNA strand breaks induced by the glycopeptide antibiotic, bleomycin sulfate. It is designed to serve as a practical resource for researchers in oncology, pharmacology, and drug development.

Core Mechanism of Action: Bleomycin-Induced DNA Cleavage

Bleomycin exerts its cytotoxic effects primarily through the induction of single- and double-strand breaks in DNA. This process is critically dependent on the presence of a metal ion, most notably ferrous iron (Fe²⁺), and molecular oxygen.[1][2] The currently accepted mechanism involves a multi-step process:

-

Complex Formation: Bleomycin chelates with a metal ion, with Fe(II) being the most clinically relevant, to form a bleomycin-Fe(II) complex.[1]

-

Activation by Oxygen: This complex then reacts with molecular oxygen to form a ternary complex, which is subsequently reduced to generate an activated bleomycin species, a hydroperoxide-Fe(III) complex.[1]

-

DNA Binding and Cleavage: Activated bleomycin binds to DNA, preferentially at 5'-GC-3' and 5'-GT-3' sequences.[3][4][5] It then abstracts a hydrogen atom from the C4' position of the deoxyribose sugar, leading to the formation of a C4' radical.[1][6]

-

Strand Scission: This radical can then undergo one of two pathways, both resulting in DNA strand scission. One pathway leads to the formation of a base propenal and a 3'-phosphoglycolate at the 5' end of the break.[1]

This sequence of events can result in both single-strand breaks (SSBs) and, with lower frequency, double-strand breaks (DSBs), which are considered the most lethal form of DNA damage for cells.[7][8]

Quantitative Analysis of Bleomycin-Induced DNA Damage

The extent of DNA damage induced by bleomycin is dependent on the concentrations of the drug and its essential cofactors. The following tables summarize quantitative data from in vitro studies.

Table 1: Concentration-Dependent DNA Strand Scission by Bleomycin

| Bleomycin Concentration | Ferrous Iron (Fe²⁺) Concentration | DNA Substrate | Observed Effect | Reference |

| ≥ 10 nmol/L | ≥ 100 nmol/L | Plasmid DNA | Detectable DNA strand scission | [2] |

| 0.025 to 3.00 µM | 10 µM | pBluescript II SK(+) | Dose-dependent plasmid relaxation (SSBs) | [9] |

| 0.05 to 1.00 µM | 10 µM | pBluescript II SK(+) | Dose-dependent plasmid relaxation (SSBs) | [9] |

Table 2: Sequence Preference of Bleomycin-Induced DNA Cleavage

| Preferred Dinucleotide Sequence | Relative Cleavage Frequency | Notes | Reference(s) |

| 5'-GT-3' | High | Consistently observed as a primary cleavage site. | [4] |

| 5'-GC-3' | High | Another primary and frequently cleaved site. | [3][4] |

| 5'-GA-3' | Moderate | Cleaved, but generally at a lower frequency than GT or GC. | [10] |

| 5'-AT-3' | Moderate | Cleavage observed, particularly in stretches of alternating AT. | [11][10] |

| 5'-AA-3' | Low | Infrequently cleaved. | [11][10] |

| 5'-TA-3' | Low | Infrequently cleaved. | [11][10] |

Experimental Protocols for Studying Bleomycin-Induced DNA Damage

Two primary in vitro assays are widely used to investigate bleomycin-induced DNA strand breaks: the plasmid DNA relaxation assay and the comet assay.

Plasmid DNA Relaxation Assay

This assay is used to detect single-strand breaks (nicking) in supercoiled plasmid DNA. A single-strand break will cause the supercoiled plasmid (Form I) to relax into an open-circular form (Form II). Double-strand breaks will linearize the plasmid (Form III). These different forms can be separated and quantified by agarose gel electrophoresis.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pBR322 or pBluescript) to a final concentration of 10-20 ng/µL.

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Freshly prepared ferrous sulfate (FeSO₄) to the desired final concentration (e.g., 10 µM).

-

This compound to the desired final concentration (e.g., 0.05-1.0 µM).

-

-

The total reaction volume is typically 20-50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The incubation time can be varied to study the kinetics of the reaction.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution containing a chelating agent like EDTA (to a final concentration of 50 mM) to sequester the iron ions and a loading dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Run the gel at a constant voltage (e.g., 80-100 V) until the different plasmid forms are well separated.

-

-

Visualization and Quantification:

-

Visualize the DNA bands under UV light.

-

Quantify the intensity of the bands corresponding to Form I, Form II, and Form III using gel documentation software. The percentage of each form can be calculated to determine the extent of single- and double-strand breaks.

-

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. Both alkaline and neutral versions of the assay can be used to distinguish between single- and double-strand breaks.

Alkaline Comet Assay (for single- and double-strand breaks):

-

Cell Preparation:

-

Treat a suspension of cells with the desired concentrations of this compound and ferrous sulfate in a suitable buffer for a specific duration.

-

-

Slide Preparation:

-

Mix the treated cells with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide.

-

Allow the agarose to solidify at 4°C.

-

-

Lysis:

-

Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

-

Alkaline Unwinding:

-

Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.

-

-

Electrophoresis:

-

Apply a voltage across the gel to allow the fragmented DNA to migrate towards the anode.

-

-

Neutralization and Staining:

-

Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

-

Visualization and Analysis:

-

Examine the slides using a fluorescence microscope.

-

Use specialized software to measure comet parameters such as tail length, tail intensity, and tail moment to quantify the level of DNA damage.[12]

-

Neutral Comet Assay (primarily for double-strand breaks):

The protocol is similar to the alkaline comet assay, with the key difference being the use of a neutral pH electrophoresis buffer. This condition prevents the unwinding of DNA, and therefore, only double-strand breaks will result in the migration of DNA into the comet tail.

Visualizing the Molecular Pathway and Experimental Workflow

Bleomycin Activation and DNA Cleavage Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Bleomycin-induced DNA cleavage: studies in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. The DNA sequence specificity of bleomycin cleavage in a systematically altered DNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Designer Bleomycin with Significantly Improved DNA Cleavage Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification and cleavage site analysis of DNA sequences bound strongly by bleomycin. | Semantic Scholar [semanticscholar.org]

- 12. Evaluation of in vitro genotoxic activity of bleomycin and mitomycin C in human lymphocytes using the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bleomycin Sulfate in Cellular Senescence Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin sulfate, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent chemotherapeutic agent.[1] Its clinical use is often limited by significant side effects, most notably the induction of pulmonary fibrosis.[2][3] This adverse effect, however, has rendered bleomycin an invaluable tool in the study of cellular senescence, a state of irreversible cell cycle arrest implicated in aging and various pathologies. By inducing DNA damage, bleomycin triggers a cellular senescence program, providing a robust model to investigate the underlying mechanisms and consequences of this fundamental biological process. This technical guide provides an in-depth overview of the use of this compound in cellular senescence research, with a focus on its mechanism of action, experimental protocols, and the key signaling pathways involved.

Mechanism of Action: DNA Damage and Beyond

The primary mechanism by which bleomycin induces cellular senescence is through the generation of DNA double-strand breaks (DSBs).[1][4][5] The bleomycin molecule chelates metal ions, typically iron, and in the presence of oxygen, generates reactive oxygen species (ROS) that cleave the DNA backbone.[1][6] This DNA damage activates a complex cellular response.

The DNA damage response (DDR) is a critical initiator of bleomycin-induced senescence.[7] The presence of DSBs leads to the phosphorylation of the histone variant H2AX (forming γH2AX), a key marker of DNA damage.[4][6][8] This, in turn, activates upstream kinases such as ATM and ATR, which subsequently phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.[4][8] Activated p53 promotes the transcription of the cyclin-dependent kinase inhibitor p21 (CDKN1A), a potent cell cycle inhibitor that establishes and maintains the senescent state.[2][4][9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on bleomycin-induced cellular senescence, providing a comparative overview of experimental conditions and outcomes.

Table 1: In Vitro Bleomycin Treatment Parameters and Senescence Induction

| Cell Line | Bleomycin Concentration | Treatment Duration | Key Senescence Markers and Observations | Reference |

| A549 (human lung carcinoma) | ≤ 50 µg/mL | 96 - 120 hours | Dose- and time-dependent increase in SA-β-gal activity (>95% positive cells at 50 µg/mL for 120h), increased cell size, p21 overexpression, and irreversible growth arrest. | [9] |

| A549 and MLE-12 (mouse alveolar epithelial) | 5 µM or 10 µM | 72 hours | Increased expression of p21 and p16, and elevated secretion of SASP factors (IL-1α, IL-1β, IL-8, CXCL-1). | [11] |

| C2C12 (mouse myoblasts) | 3.5 - 70 µM | 12 hours | Dose-dependent increase in SA-β-gal positive cells (16.2% at 7 µM to 62.1% at 70 µM); 14 µM chosen as optimal for senescence without significant apoptosis. | [10] |

| WI-38 (human fetal lung fibroblasts) | 25 µg/mL | 96 hours | Increased p21 expression and secretion of SASP components (IL-6, TNF-α, IL-1β). | [12] |

| HT22 (mouse hippocampal neuronal) | 10 µM | Up to 144 hours | Cell growth arrest, increased SA-β-gal activity, and elevated expression of p21, p16, γ-H2AX, and SASP genes. | [6] |

Table 2: In Vivo Bleomycin Administration for Senescence Induction in Murine Models

| Mouse Strain | Bleomycin Dose and Administration | Time Point of Analysis | Key Senescence Markers and Observations in the Lung | Reference |

| C57BL/6JRj | 1.75 mg/kg, bi-weekly intratracheal instillations for 6 weeks | 8 weeks post-last dose | Significant and sustained upregulation of SASP and DNA damage gene expression markers; substantial increases in p21 expression. | [13] |

| C57BL/6 | 5 mg/kg, single intratracheal injection | Day 7 (peak) to Day 21 | Increased SA-β-gal activity in type II epithelial cells. | [9] |

| C57BL/6 | Not specified, intratracheal administration | Days 7, 14, and 21 | Persistent γH2AX staining in alveolar epithelial cells for at least 21 days; upregulation of p21. | [4][5][14] |

| D1CC×D1BC on DBA/1J background (iUIP model) | 1 µM ex vivo treatment of precision-cut lung slices (PCLS) | 120 hours | Increased expression of p16 in iUIP PCLS compared to normal PCLS. | [15] |

Key Signaling Pathways in Bleomycin-Induced Senescence

Several interconnected signaling pathways orchestrate the cellular response to bleomycin-induced DNA damage, leading to the establishment and maintenance of the senescent phenotype.

DNA Damage Response and Cell Cycle Arrest

The canonical pathway involves the activation of the p53-p21 axis, leading to cell cycle arrest. However, evidence also points to p53-independent mechanisms of p21 induction, potentially through the NF-κB pathway.[10] The p16-pRb pathway is another critical regulator of cellular senescence, often acting in parallel or downstream of the p53-p21 pathway.[10]

Figure 1: Core DNA damage response pathway leading to bleomycin-induced cellular senescence.

Senescence-Associated Secretory Phenotype (SASP)

A hallmark of senescent cells is the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP).[4][5][13][14] The SASP can have profound effects on the tissue microenvironment, contributing to inflammation and fibrosis. Key signaling pathways regulating the SASP in bleomycin-induced senescence include NF-κB and p38 MAPK.[4][5][14]

Figure 2: Key signaling pathways regulating the Senescence-Associated Secretory Phenotype (SASP).

Other Implicated Pathways

Recent studies have highlighted the involvement of other signaling pathways in bleomycin-induced senescence:

-

PI3K/Akt/mTOR Pathway: This pathway has been shown to be activated in bleomycin-treated cells, and its inhibition can reduce senescence markers.[16]

-

cGAS-STING Pathway: Leakage of nuclear DNA into the cytoplasm upon bleomycin treatment can activate the cGAS-STING pathway, which in turn can activate NF-κB and contribute to the senescent phenotype.[15][17][18]

-

TGF-β Pathway: In the context of fibrosis, there is significant crosstalk between epithelial-mesenchymal transition (EMT) and senescence, with TGF-β acting as a central mediator.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible induction and assessment of cellular senescence using bleomycin.

In Vitro Induction of Cellular Senescence in A549 Cells

This protocol is adapted from studies using human alveolar epithelial cells.[9][11][19]

-

Cell Culture: Culture A549 cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Bleomycin Treatment: Plate cells at a desired density. Once adhered, treat the cells with this compound at a final concentration ranging from 10 to 50 µg/mL. A dose-response experiment is recommended to determine the optimal concentration for inducing senescence without excessive cell death.

-

Incubation: Incubate the cells with bleomycin for a period of 72 to 120 hours.

-

Assessment of Senescence: After the incubation period, wash the cells with PBS and assess for markers of senescence.

In Vivo Induction of Pulmonary Fibrosis and Senescence in Mice

This protocol is a generalized procedure based on murine models of bleomycin-induced lung injury.[9][13][19]

-

Animal Model: Use adult male C57BL/6 mice (8-12 weeks old).

-

Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of sodium pentobarbital).

-

Bleomycin Administration: Intratracheally instill a single dose of this compound (e.g., 5 mg/kg body weight) dissolved in sterile saline (e.g., 50 µL). For chronic models, repeated instillations (e.g., 1.75 mg/kg bi-weekly for 6 weeks) can be performed.[13]

-

Monitoring: Monitor the animals for signs of distress.

-

Tissue Harvest: At desired time points (e.g., 7, 14, or 21 days for acute models, or several weeks for chronic models), euthanize the mice and harvest the lung tissue for analysis.

Key Experimental Assays

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A widely used biomarker for senescent cells.[9][10][12] Commercial kits are available for this histochemical staining.

-

Immunoblotting: To quantify the protein expression of key senescence markers such as p21, p16, and γH2AX.[9]

-

Immunofluorescence: For the visualization and localization of senescence markers like γH2AX foci within the nucleus.[10][12]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of senescence and SASP genes.[10]

-

Cell Proliferation Assays (e.g., BrdU incorporation or MTT assay): To confirm irreversible growth arrest.[9][10]

Experimental Workflow

The following diagram illustrates a typical workflow for studying bleomycin-induced cellular senescence.

Figure 3: A generalized experimental workflow for investigating bleomycin-induced cellular senescence.

Conclusion

This compound is a versatile and widely used tool for inducing cellular senescence in both in vitro and in vivo models. Its ability to cause DNA damage and activate key senescence-associated signaling pathways provides a valuable platform for researchers to dissect the molecular mechanisms of senescence and its role in health and disease. This guide offers a comprehensive overview of the technical aspects of using bleomycin for senescence studies, from understanding its mechanism of action to applying detailed experimental protocols and interpreting the resulting data. For scientists and professionals in drug development, these models are instrumental in screening for senotherapeutics and understanding the pathogenesis of age-related diseases such as idiopathic pulmonary fibrosis.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Cellular senescence and EMT crosstalk in bleomycin-induced pathogenesis of pulmonary fibrosis-an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Senescence-associated secretory phenotype in a mouse model of bleomycin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Bleomycin-treated myoblasts undergo p21-associated cellular senescence and have severely impaired differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gasotransmitter CO Attenuates Bleomycin-Induced Fibroblast Senescence via Induction of Stress Granule Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. Bleomycin promotes cellular senescence and activation of the cGAS-STING pathway without direct effect on fibrosis in an idiopathic pulmonary fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bleomycin promotes cellular senescence and activation of the cGAS-STING pathway without direct effect on fibrosis in an idiopathic pulmonary fibrosis model | Aging [aging-us.com]

- 18. Bleomycin promotes cellular senescence and activation of the cGAS-STING pathway without direct effect on fibrosis in an idiopathic pulmonary fibrosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating DNA Repair Pathways with Bleomycin Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bleomycin sulfate is a potent glycopeptide antibiotic widely utilized in cancer chemotherapy and as a research tool to induce DNA damage.[1][2] Its primary mechanism of action involves the generation of reactive oxygen species that cause both single and double-strand breaks (SSBs and DSBs) in DNA, making it an invaluable agent for investigating the intricate pathways of DNA repair.[3][4] This technical guide provides a comprehensive overview of the use of this compound to study DNA repair, detailing its mechanism of action, the cellular response to the damage it induces, and in-depth protocols for key experimental assays. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular processes involved.

Introduction to this compound and DNA Repair

This compound exerts its cytotoxic effects by binding to DNA and chelating metal ions, primarily iron, which then reacts with molecular oxygen to produce superoxide and hydroxyl radicals.[3][5] These free radicals attack the phosphodiester backbone of DNA, leading to a mixture of SSBs and DSBs.[4] DSBs are particularly cytotoxic lesions that, if not properly repaired, can lead to genomic instability, cell cycle arrest, senescence, or apoptosis.[3][6]

Eukaryotic cells have evolved two major pathways to repair DSBs:

-

Non-Homologous End Joining (NHEJ): A faster but more error-prone pathway that directly ligates the broken DNA ends. Key proteins include the Ku70/80 heterodimer, DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and DNA Ligase IV.[3]

-

Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template for repair. This process is more complex and is restricted to the S and G2 phases of the cell cycle. Key proteins include BRCA1, BRCA2, and Rad51.[3]

Bleomycin treatment has been shown to predominantly activate the NHEJ pathway for the repair of its induced DSBs, although HR also plays a role.[7][8] Interestingly, some studies suggest that bleomycin can also suppress HR activity by downregulating the expression of key proteins like Rad51.[3]

Quantitative Analysis of Bleomycin-Induced DNA Damage and Repair

The following tables summarize quantitative data from various studies investigating the effects of this compound on DNA damage and cell survival.

Table 1: this compound Dose-Response on Cell Viability

| Cell Line | Bleomycin Concentration | Exposure Time | Viability Assay | Percent Viability (%) | Reference |

| MIA PaCa-2 | 1 µM | 72 hours | MTS Assay | ~60% | [9] |

| MIA PaCa-2 | 10 µM | 72 hours | MTS Assay | ~40% | [9] |

| MIA PaCa-2 | 100 µM | 72 hours | MTS Assay | ~20% | [9] |

| CHO | 20 nM (with electroporation) | Not specified | Clonogenic Assay | ~3% | [10] |

| CHO | 15 µU/ml (with radiation) | 24 hours | Cell Survival | Supra-additive killing | [11] |

Table 2: Quantification of Bleomycin-Induced DNA Strand Breaks

| Cell Type | Bleomycin Concentration | Measurement Assay | Effect Observed | Reference |

| E. coli (with pBR322) | Not specified | Agarose Gel Electrophoresis | TLM A produced more dsb than BLM A2 | [5] |

| Barley | Concentration-dependent | Neutral Comet Assay | Linear increase in % DNA in tail | [2] |

| Human Lymphocytes | Lower concentrations | Alkaline Comet Assay | Moderate increase in SSBs | [12] |

| Human Lymphocytes | Higher concentrations | Neutral Comet Assay | Striking increase in DSBs | [12] |

| CHO9 | Not specified | γH2AX foci | Foci map to replicating domains | [13] |

Table 3: Effect of Bleomycin on DNA Repair Pathway Efficiency

| Cell Line | Bleomycin Concentration | Assay | Effect on HR | Effect on NHEJ | Reference |

| HEK293T-spCas9 | Dose-dependent | CRISPR/Cas9-based assay | Suppressive effects | No impact | [3] |

| HEK293T-spCas9 | Dose-dependent | GFP-based reporter assay | Suppressive effects | No impact | [3] |

| LIG4-/-/- cells | Not specified | Not specified | Significant role | Predominant pathway | [8] |

| RAD54-/-/LIG4-/-/- cells | Not specified | Not specified | Greater sensitivity than single mutant | Greater sensitivity than single mutant | [8] |

| A549 | 10 µM | Western Blot | Downregulation of Rad51 | No change in key proteins | [3] |

Signaling Pathways in Bleomycin-Induced DNA Damage Response

The cellular response to bleomycin-induced DNA damage is a complex signaling cascade. The following diagram illustrates the key events, from the initial DNA damage to the activation of repair pathways and downstream cellular fates.

Caption: Bleomycin-induced DNA Damage Response Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Bleomycin Treatment of Cultured Cells

This protocol describes the general procedure for treating cultured cells with this compound to induce DNA damage.

Caption: General workflow for bleomycin treatment of cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water or PBS for reconstitution

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to attach and grow overnight in a 37°C, 5% CO2 incubator.

-

Bleomycin Preparation: Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile, nuclease-free water or PBS to a concentration of 10-20 mg/mL. Further dilute the stock solution in complete cell culture medium to the desired final working concentration (e.g., 1-100 µg/mL).

-

Cell Treatment: Remove the existing medium from the cells and replace it with the bleomycin-containing medium.

-

Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 2 to 24 hours).

-

Washing: After the incubation period, aspirate the bleomycin-containing medium and wash the cells twice with sterile PBS to remove any residual drug.

-

Downstream Analysis: The cells are now ready for downstream applications such as the comet assay, γH2AX staining, or cell viability assays.

Neutral Comet Assay for DSB Detection

The neutral comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA double-strand breaks in individual cells.

Caption: Workflow for the Neutral Comet Assay.

Materials:

-

Bleomycin-treated and control cells

-

PBS

-

Low-melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (neutral)

-

Electrophoresis buffer (neutral)

-

DNA staining solution (e.g., SYBR Green, propidium iodide)

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

-

Cell Embedding: Harvest and resuspend bleomycin-treated and control cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with 0.5% low-melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and solidify on ice.

-

Lysis: Remove the coverslips and immerse the slides in cold, neutral lysis buffer for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the nucleoids.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold, neutral electrophoresis buffer. Apply a voltage of approximately 1 V/cm for 20-30 minutes.[14]

-

Staining: Gently remove the slides from the tank and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail." Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

γH2AX Immunofluorescence Staining

Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DSBs. Immunofluorescence staining for γH2AX foci is a widely used method to quantify DSBs.[15][16]

Caption: Workflow for γH2AX Immunofluorescence Staining.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (4%) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish and treat with bleomycin as described in Protocol 4.1.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus can be counted to quantify the level of DSBs.

Clonogenic Survival Assay

The clonogenic assay is a cell survival assay that measures the ability of a single cell to proliferate and form a colony. It is considered the gold standard for determining cytotoxicity after treatment with DNA damaging agents.[17][18]

Caption: Workflow for the Clonogenic Survival Assay.

Materials:

-

Bleomycin-treated and control cells

-

Complete cell culture medium

-

Cell culture plates

-

Trypsin-EDTA

-

Cell counter (e.g., hemocytometer)

-

Fixing solution (e.g., methanol or 10% formalin)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Treatment: Treat cells with various concentrations of bleomycin for a defined period.

-

Cell Seeding: After treatment, harvest the cells, count them, and seed a known number of viable cells (typically 100-1000) into new culture plates.

-

Incubation: Incubate the plates for 7-14 days, allowing surviving cells to form colonies of at least 50 cells.

-

Fixing and Staining: After the incubation period, wash the plates with PBS, fix the colonies with methanol or formalin, and then stain with crystal violet.

-

Colony Counting: Count the number of visible colonies in each plate.

-

Calculation of Surviving Fraction: The surviving fraction is calculated as: (number of colonies formed / number of cells seeded) / (plating efficiency of control cells).

Conclusion

This compound is a powerful and versatile tool for the investigation of DNA repair pathways. By inducing a spectrum of DNA lesions, particularly DSBs, it allows for the detailed study of the cellular machinery responsible for maintaining genomic integrity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the complex mechanisms of DNA damage and repair, ultimately contributing to the development of more effective cancer therapies and a deeper understanding of cellular responses to genotoxic stress.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clonogenic survival assay [bio-protocol.org]

- 5. Quantitative measurement of single- and double-strand breakage of DNA in Escherichia coli by the antitumor antibiotics bleomycin and talisomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of double-stranded DNA breaks and apoptosis induced by bleomycin in mouse intestine [jstage.jst.go.jp]

- 7. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of TDP2 in the repair of DNA damage induced by the radiomimetic drug Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Assessment of Calcium and Bleomycin Cytotoxic Efficiency in Relation to Cavitation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The interaction between bleomycin and radiation on cell survival and DNA damage in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative damage, bleomycin, and gamma radiation induce different types of DNA strand breaks in normal lymphocytes and thymocytes. A comet assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dot | Graphviz [graphviz.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery and Development of Bleomycin: A Technical Guide to an Antitumor Antibiotic

Foreword: This in-depth technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of bleomycin, a glycopeptide antibiotic that has been a cornerstone of cancer chemotherapy for decades. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental protocols, quantitative data, and biological pathways associated with this important therapeutic agent.

A Historical Perspective: The Dawn of a New Antitumor Antibiotic

The story of bleomycin begins in the ambitious post-war era of antibiotic discovery. In 1962, the distinguished Japanese microbiologist Dr. Hamao Umezawa and his team at the Institute of Microbial Chemistry in Tokyo embarked on a systematic screening program to identify novel antitumor agents from microbial sources.[1] This endeavor led to the landmark discovery of a unique antitumor activity in the culture filtrates of a soil bacterium, Streptomyces verticillus.[1] After years of meticulous research, Umezawa and his colleagues successfully isolated and characterized the active compound, which they named bleomycin.[2] The initial findings were published in 1966, heralding the arrival of a new class of anticancer drugs.[3][4]

The journey of bleomycin from a laboratory discovery to a clinical therapeutic was remarkably swift. Following its initial success in preclinical studies, bleomycin entered clinical trials and was launched in Japan by Nippon Kayaku in 1969. Its potent activity against specific types of cancers led to its approval by the U.S. Food and Drug Administration (FDA) in 1975 for the treatment of squamous cell carcinomas, malignant lymphomas, and testicular cancers.[5]

The Discovery Process: From Soil to Syringe

The discovery of bleomycin was a testament to the rigorous and systematic approach of Umezawa's research group. The process involved a multi-stage experimental workflow, from the initial screening of microbial cultures to the isolation and purification of the active compound.

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates the key stages in the discovery and isolation of bleomycin:

Detailed Experimental Protocols

Umezawa's team employed in vivo models to screen for antitumor activity. A common method during that era was the use of Ehrlich ascites carcinoma in mice.

-

Protocol for Antitumor Screening using Ehrlich Ascites Carcinoma:

-

Tumor Cell Inoculation: Swiss albino mice were intraperitoneally inoculated with a suspension of Ehrlich ascites carcinoma (EAC) cells (typically 1 x 10^6 cells per mouse).[6][7]

-

Administration of Culture Filtrates: 24 hours post-inoculation, the test animals were treated with the culture filtrates from the isolated Streptomyces strains. The filtrates were typically administered intraperitoneally for a specified number of days.

-

Evaluation of Antitumor Effect: The antitumor activity was assessed by monitoring several parameters in the treated mice compared to a control group that received a saline solution. Key parameters included:

-

Mean Survival Time (MST): An increase in the MST of treated mice indicated an antitumor effect.

-

Change in Body Weight: A reduction in the rate of body weight gain (due to the accumulation of ascitic fluid) was another indicator of efficacy.

-

Tumor Cell Count: After a defined period, the ascitic fluid was collected, and the number of viable tumor cells was counted using a hemocytometer and a viability stain like trypan blue.[8]

-

-

For the production of bleomycin, the selected strain of S. verticillus was cultured in a liquid medium under aerobic conditions.

-

Fermentation Medium Composition (Early Studies): A typical medium for the cultivation of Streptomyces for antibiotic production in the 1960s would have included:

-

Fermentation Conditions: The fermentation was carried out with shaking or aeration to ensure an adequate supply of oxygen, at a temperature of 27-30°C for several days.[9]

The purification of bleomycin from the culture broth was a critical step in its development. Early methods relied heavily on ion-exchange chromatography.

-

Protocol for Ion-Exchange Chromatography Purification:

-

Preparation of Culture Filtrate: The fermented broth was filtered to remove the mycelia, yielding the culture filtrate containing bleomycin.[9]

-

Adsorption to Cation-Exchange Resin: The filtrate was passed through a column packed with a cation-exchange resin (e.g., Amberlite IRC-50). At an appropriate pH, the positively charged bleomycin molecules would bind to the negatively charged resin.[9][10][11]

-

Washing: The column was washed with water or a low-concentration buffer to remove unbound impurities.

-

Elution: The bound bleomycin was then eluted from the resin using an acidic solution (e.g., dilute hydrochloric acid or sulfuric acid).[9]

-

Further Purification: The eluted fraction containing bleomycin was further purified using techniques such as adsorption chromatography on activated carbon or alumina, followed by precipitation with an organic solvent like methanol or acetone.[12]

-

Quantitative Analysis of Bleomycin's Antitumor Activity

The antitumor efficacy of bleomycin has been quantified in numerous preclinical and clinical studies.

In Vitro Cytotoxicity

The cytotoxic effect of bleomycin on cancer cell lines is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 4.4 - 48.2 | [9][13] |

| HepG2 | Liver Cancer | 1.18 | [14] |

| KB | Oral Cancer | 1.21 | [14] |

| MCF-7 | Breast Cancer | 1.41 | [14] |

| HCT116 | Colon Cancer | 1.83 | [14] |

| BGC-823 | Gastric Cancer | 2.02 | [14] |

| HL-60 | Leukemia | 65.8 | [13] |

Table 1: IC50 Values of Bleomycin Against Various Cancer Cell Lines.

Early Clinical Trial Data

Early clinical trials in the 1970s demonstrated the efficacy of bleomycin against specific malignancies.

| Cancer Type | Number of Patients | Response Rate (Complete + Partial) | Dosage Regimen | Reference |

| Squamous Cell Carcinoma | 79 | 36.7% | 15-30 mg twice weekly (IV or IM) | [15] |

| Hodgkin's Lymphoma | 21 | 47.6% | 15-30 mg twice weekly (IV or IM) | |

| Testicular Cancer | - | - | Varies (often in combination) |

Table 2: Representative Data from Early Clinical Trials of Bleomycin.

More recent and comprehensive clinical trials have established standard combination chemotherapy regimens that include bleomycin, significantly improving cure rates, particularly for Hodgkin's lymphoma and testicular cancer. For instance, the ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) regimen has become a standard of care for Hodgkin's lymphoma.[16][17] In good-prognosis metastatic nonseminomatous germ cell cancer, the BEP (Bleomycin, Etoposide, and Cisplatin) regimen has shown high complete response rates.[18]

| Cancer Type | Regimen | Number of Patients | Complete Response Rate | Reference |

| Hodgkin's Lymphoma (Early-Stage Favorable) | 2xABVD + RT | 137 | - | [13] |

| Hodgkin's Lymphoma (Advanced) | ABVD | 141 | 91% (BPT group), 93% (non-BPT group) | [19] |

| Testicular Cancer (Good-Prognosis) | BEP | 268 | 94.4% | [18] |

| Testicular Cancer (Good-Prognosis) | BEP (3 cycles) | - | 90.4% (2-year progression-free survival) | [20] |

| Squamous Cell Carcinoma of Head and Neck | Cisplatin + Bleomycin | 116 | 25% | [15] |

Table 3: Efficacy of Bleomycin-Containing Combination Chemotherapy Regimens. (RT = Radiotherapy; BPT = Bleomycin Pulmonary Toxicity)

Mechanism of Action: Unraveling the Cytotoxic Effects

The antitumor activity of bleomycin stems from its ability to induce DNA strand breaks, ultimately leading to cell death. This process is dependent on the presence of metal ions and molecular oxygen.[21]

DNA Cleavage

The mechanism of DNA cleavage by bleomycin is a complex process involving the formation of a metal-bleomycin complex that generates reactive oxygen species.

The key steps in this process are:

-

Formation of a Metal Complex: Bleomycin chelates with a metal ion, most notably ferrous iron (Fe²⁺), to form a bleomycin-Fe(II) complex.[21]

-

Activation by Oxygen: In the presence of molecular oxygen, this complex is activated to a highly reactive bleomycin-Fe(III)-hydroperoxide species.[21]

-

DNA Binding and Hydrogen Abstraction: The activated complex binds to DNA, primarily in the minor groove, and abstracts a hydrogen atom from the C4' position of the deoxyribose sugar.[21]

-

Generation of DNA Radicals and Strand Scission: This hydrogen abstraction leads to the formation of a C4' radical intermediate, which can then undergo further reactions, resulting in either single- or double-strand breaks in the DNA backbone.[21][22]

Induction of Apoptosis

The DNA damage induced by bleomycin triggers cellular signaling pathways that lead to programmed cell death, or apoptosis. Evidence suggests that bleomycin primarily activates the extrinsic apoptotic pathway.[23][24]

The signaling cascade involves:

-

Upregulation of Death Receptors: Bleomycin-induced cellular stress leads to the increased expression of death receptors, such as Fas, on the cell surface.[23]

-

Recruitment of Adaptor Proteins: The binding of ligands to these death receptors triggers the recruitment of adaptor proteins like Fas-associated death domain (FADD).[23]

-

Activation of Initiator Caspase: FADD, in turn, recruits and activates pro-caspase-8, the initiator caspase of the extrinsic pathway.[23]

-

Activation of Effector Caspases: Activated caspase-8 then cleaves and activates downstream effector caspases, such as caspase-3.[23]

-

Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.

Conclusion

The discovery of bleomycin by Hamao Umezawa and his colleagues represents a pivotal moment in the history of cancer chemotherapy. From its origins in a soil microbe to its established role in the treatment of several cancers, the journey of bleomycin exemplifies the power of natural product screening and rigorous scientific investigation. This technical guide has provided a detailed overview of the historical context, experimental methodologies, quantitative efficacy, and molecular mechanisms underlying the antitumor activity of this remarkable antibiotic. A thorough understanding of these aspects is crucial for the continued optimization of its clinical use and the development of novel, more effective anticancer therapies.

References

- 1. Streptomyces verticillus - Wikipedia [en.wikipedia.org]

- 2. New antibiotics, bleomycin A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Umezawa, H., Maeda, K., Takeuchi, T. and Okami, Y. (1966) New Antibiotics, Bleomycin A and B. Journal of Antibiotics, 19, 200-209. - References - Scientific Research Publishing [scirp.org]

- 4. (Open Access) New antibiotics, bleomycin A and B. (1966) | H Umezawa | 771 Citations [scispace.com]

- 5. Bleomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Antitumor Activity of Prosopis glandulosa Torr. on Ehrlich Ascites Carcinoma (EAC) Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. US3681491A - Bleomycin and processes for the preparation thereof - Google Patents [patents.google.com]

- 10. harvardapparatus.com [harvardapparatus.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Bleomycin A2 and B2 purification by flash chromatography for chemical and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bleomycin in older early-stage favorable Hodgkin lymphoma patients: analysis of the German Hodgkin Study Group (GHSG) HD10 and HD13 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and characterization of antibiotic NC0604, a new analogue of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cisplatinum and bleomycin for advanced or recurrent squamous cell carcinoma of the head and neck: a randomised factorial phase III controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hodgkin lymphoma - Wikipedia [en.wikipedia.org]

- 17. Bleomycin use in the treatment of Hodgkin lymphoma (HL): toxicity and outcomes in the modern era [pubmed.ncbi.nlm.nih.gov]

- 18. Randomized trial of bleomycin, etoposide, and cisplatin compared with bleomycin, etoposide, and carboplatin in good-prognosis metastatic nonseminomatous germ cell cancer: a Multiinstitutional Medical Research Council/European Organization for Research and Treatment of Cancer Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. ejmi.org [ejmi.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Bleomycin Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bleomycin sulfate is a complex mixture of cytotoxic glycopeptide antibiotics first isolated from the fermentation broth of Streptomyces verticillus. It is a potent antineoplastic agent used in the treatment of various malignancies, including Hodgkin's lymphoma, squamous cell carcinomas, and testicular cancer. Its therapeutic efficacy is primarily attributed to its ability to induce oxidative damage to DNA, leading to single- and double-strand breaks and subsequent cell death.

Clinically, this compound is a formulation consisting primarily of bleomycin A2 (55–70%) and bleomycin B2 (25–32%).[1][2] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key analytical methodologies for the characterization and quantification of this compound.

Chemical Structure

Bleomycin is a metallo-glycopeptide antibiotic. The core structure consists of several distinct domains that are crucial for its biological activity: a metal-binding domain, a DNA-binding domain, and a carbohydrate moiety.

-

Metal-Binding Domain: This region, comprising the β-aminoalanine, pyrimidine, and β-hydroxy-histidine moieties, chelates transition metal ions, with iron (Fe²⁺) being the most biologically relevant for its DNA-cleaving activity.[3]

-

DNA-Binding Domain: This domain consists of a bithiazole tail which intercalates into the DNA minor groove. This binding is sequence-selective, contributing to the specificity of DNA cleavage.

-

Carbohydrate Moiety: A disaccharide of L-gulose and 3-O-carbamoyl-D-mannose is linked to the β-hydroxy-histidine residue. This part of the molecule is thought to be involved in the uptake of the drug by cancer cells.

The different fractions of bleomycin, such as A2 and B2, vary in their terminal amine substituent attached to the bithiazole tail.

Caption: Schematic diagram of the functional domains of the bleomycin molecule.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. As it is a mixture, some properties are reported as ranges or approximations.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 9041-93-4 | [4][5] |

| Molecular Formula | C₅₅H₈₅N₁₇O₂₅S₄ (as sulfate salt) | [6][7][8] |

| Molecular Weight | ~1512.62 g/mol | [3][6][7] |

| Appearance | White to off-white or yellowish crystalline powder | [4][5] |

| Melting Point | ~200-204°C (with decomposition) | [1][4] |

| Solubility | Water: ~20-100 mg/mLDMSO: ~13-50 mg/mLPBS (pH 7.2): ~10 mg/mLEthanol: Insoluble | [4][6][9][10] |

| Stability (Powder) | Stable for at least 2 years when stored at -20°C. Stable under refrigeration (2-8°C). | [10][11] |

| Stability (Solution) | Reconstituted in 0.9% NaCl, stable for 24 hours at room temperature. Aqueous solutions are recommended to be used within one day. Dextrose-containing diluents can cause loss of potency. Solutions in distilled water may be stored at -20°C for up to 3 months. | [1][11] |

| Composition | Bleomycin A₂: 55-70%Bleomycin B₂: 25-32% | [5] |

Mechanism of Action: DNA Cleavage Pathway

The primary cytotoxic action of bleomycin is the degradation of DNA. This process is not enzymatic but rather a chemical reaction mediated by a metallo-drug complex. The mechanism requires the presence of a metal cofactor (typically iron), oxygen, and a one-electron reductant.

The key steps are:

-

Chelation: Bleomycin binds to a ferrous ion (Fe²⁺) via its metal-binding domain.

-

Activation: The Bleomycin-Fe(II) complex reacts with molecular oxygen (O₂) to form a ternary complex, which is then reduced to generate an activated bleomycin species, a hydroperoxide-Fe(III) complex. This activated complex is a potent oxidizing agent.

-

DNA Binding: The bithiazole tail of the activated complex intercalates into the DNA minor groove, positioning the reactive center near the sugar-phosphate backbone.

-

Hydrogen Abstraction: The activated complex abstracts a hydrogen atom from the C4' position of a deoxyribose sugar.

-

Strand Scission: This leads to a cascade of reactions resulting in either direct strand breakage, producing 3'-phosphoglycolate and 5'-phosphate ends, or the formation of an alkali-labile lesion. This process generates reactive oxygen species (ROS) like superoxide and hydroxide free radicals, which can cause further damage, leading to both single- and double-stranded DNA breaks.[3][8]

Caption: The signaling pathway of bleomycin-mediated DNA cleavage.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Component Analysis

HPLC is a standard method for separating and quantifying the major components (A2 and B2) of this compound preparations.

Methodology:

-

Principle: Reversed-phase chromatography separates the slightly different bleomycin fractions based on their polarity. An ion-pairing reagent is often used to improve peak shape and resolution.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A μBondapak C18 column is commonly employed.[12]

-

Mobile Phase: A gradient elution is typically used. A representative mobile phase consists of a linear gradient from 10% to 40% methanol in an aqueous solution of 0.005 M 1-pentanesulfonic acid (as an ion-pairing agent), with the pH adjusted to 4.3.[12]

-

Flow Rate: A typical flow rate is 1.0 - 2.0 mL/min.

-

Detection: UV detection is performed at approximately 245 nm or 290 nm.[9]

-

Sample Preparation: The this compound powder is accurately weighed and dissolved in sterile water or a suitable buffer to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm filter before injection.

-

Quantification: The percentage of each component is determined by comparing the peak area of each fraction to the total peak area of all bleomycin-related components in the chromatogram.

Caption: Experimental workflow for the analysis of this compound components by HPLC.

LC-MS/MS for Quantification in Biological Matrices

For quantifying low concentrations of bleomycin in complex biological samples like plasma, a more sensitive and specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Methodology:

-

Principle: This method combines the separation power of HPLC (or UPLC) with the high sensitivity and specificity of tandem mass spectrometry. Due to bleomycin's properties (high polarity, chelation), specialized techniques are often needed. One effective approach uses hydrophilic interaction chromatography (HILIC) and solid-phase extraction (SPE) for sample cleanup.[13] Another approach leverages the metal-chelating property by adding excess copper to the sample to form a stable complex, which improves chromatographic behavior and detection sensitivity.[14]

-

Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or triple quadrupole).

-

Sample Preparation (SPE Method):

-

Plasma samples are thawed and may be diluted with an acidic solution (e.g., 0.1% formic acid).[15]

-

An internal standard is added.

-

The sample is loaded onto a solid-phase extraction (SPE) cartridge to remove proteins and other interferences.

-

The cartridge is washed, and bleomycin is eluted with an appropriate solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.[13]

-

-

Chromatography: HILIC is often preferred for retaining the highly polar bleomycin molecules.

-

Mass Spectrometry: Analysis is performed in positive electrospray ionization (ESI+) mode. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored for bleomycin A2, B2, and the internal standard to ensure specificity and accurate quantification.

-

Quantification: A calibration curve is constructed using standards of known concentrations prepared in the same biological matrix to calculate the concentration of bleomycin in the unknown samples. The method can achieve a lower limit of quantification (LLOQ) in the sub-µg/L range.[13]

References

- 1. This compound | 9041-93-4 [chemicalbook.com]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. This compound | C55H86N17O25S4+ | CID 71587153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 9041-93-4 [m.chemicalbook.com]

- 5. This compound - Antibiotics - Product Details [shop.eproscience.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | Fisher Scientific [fishersci.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Bleomycin | C55H84N17O21S3+ | CID 5360373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatographic determination of components of bleomycin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of trace-level bleomycin in complex matrices: Application to in vitro electrochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Quantitative Analysis of Bleomycin in Rat Plasma by LC-MS/MS" by Huawen Li [engagedscholarship.csuohio.edu]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Bleomycin Sulfate-Induced Pulmonary Fibrosis in Mice

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of bleomycin sulfate to induce pulmonary fibrosis in mice, a widely utilized model for studying the pathogenesis of idiopathic pulmonary fibrosis (IPF) and for the preclinical evaluation of novel therapeutic agents. This document details the experimental protocols, key signaling pathways, and quantitative data associated with this model.

Introduction

Bleomycin, an antineoplastic antibiotic, is known to cause dose-dependent pulmonary toxicity, leading to inflammation and subsequent fibrosis.[1][2] The murine model of bleomycin-induced pulmonary fibrosis mimics many of the histopathological features of human IPF, including excessive deposition of extracellular matrix, fibroblast proliferation, and the destruction of normal lung architecture.[2][3] This model is instrumental in understanding the cellular and molecular mechanisms driving fibrosis and serves as a crucial platform for testing anti-fibrotic therapies.[2][3][4]

Experimental Protocols

I. Induction of Pulmonary Fibrosis with Bleomycin

The most common and reproducible method for inducing pulmonary fibrosis is the direct administration of bleomycin into the lungs.[2][5] Several routes of administration have been described, with intratracheal instillation being the most frequently used due to its direct delivery and the rapid onset of fibrosis.[2][5]

A. Intratracheal Instillation of Bleomycin

This protocol describes the direct delivery of bleomycin into the trachea of an anesthetized mouse.

Materials:

-

This compound (e.g., from Streptomyces verticillus)

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Animal clippers

-

Surgical scrub (e.g., povidone-iodine)

-

Sterile surgical instruments (scalpel, scissors, forceps)

-

Suture material

-

24-26 gauge non-beveled needle or a specialized microsprayer aerosolizer

-

1 mL syringe

-

Heating pad

-

Personal protective equipment (PPE)

Procedure:

-

Animal Preparation: Anesthetize the mouse using a proven and approved protocol. Once anesthetized, place the mouse in a supine position on a surgical board, ensuring the maintenance of body temperature with a heating pad.

-

Surgical Site Preparation: Shave the fur from the ventral neck region and sterilize the area with a surgical scrub.

-

Tracheal Exposure: Make a small midline incision in the skin of the neck to expose the underlying salivary glands and muscles. Gently retract the muscles to visualize the trachea, which is identifiable by its cartilaginous rings.[6]

-

Bleomycin Administration: Using a 1 mL syringe fitted with a 24-26 gauge non-beveled needle or a microsprayer, carefully insert the needle between the tracheal rings into the lumen of the trachea.[6][7] Instill a single dose of bleomycin (typically 1.0-3.0 mg/kg or 0.025-0.08 units per mouse) dissolved in 50-100 µL of sterile saline.[5][8][9][10][11][12] The use of a microsprayer is reported to yield a more homogenous distribution of fibrotic lesions.[8][9]

-

Closure and Recovery: Withdraw the needle and close the incision with sutures. Monitor the mouse until it has fully recovered from anesthesia.

B. Other Administration Routes

While intratracheal administration is the most common, other routes can be used, each with distinct characteristics:

-

Oropharyngeal Aspiration: A non-surgical alternative where bleomycin is delivered to the back of the pharynx of an anesthetized mouse, which is then aspirated into the lungs.[8]

-

Intravenous Injection: Systemic administration via the tail vein.[1][13]

-

Intraperitoneal Injection: Injection into the peritoneal cavity.[14]

-

Subcutaneous Osmotic Minipumps: Continuous delivery of bleomycin over a set period.

II. Assessment of Pulmonary Fibrosis

The extent and severity of pulmonary fibrosis are typically assessed 14 to 28 days after bleomycin administration.[10][11][12][14][15] A multi-faceted approach involving histological, biochemical, and cellular analysis is recommended for a comprehensive evaluation.

A. Histological Analysis

Histological examination of lung tissue is a cornerstone for assessing fibrosis.

1. Tissue Preparation:

-

Euthanize the mouse and perfuse the lungs with saline to remove blood.

-

Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde) at a constant pressure (e.g., 25 cm H₂O) to preserve the lung architecture.

-

Excise the lungs and immerse them in the same fixative for at least 24 hours.

-

Process the fixed tissue for paraffin embedding and sectioning (typically 4-5 µm sections).

2. Masson's Trichrome Staining: This staining technique is used to visualize collagen deposition. Collagen fibers are stained blue, nuclei are stained black, and cytoplasm is stained red. This allows for the qualitative and semi-quantitative assessment of fibrosis.

3. Ashcroft Scoring: The Ashcroft score is a widely used semi-quantitative method for grading the severity of lung fibrosis.[16][17][18] The lung tissue is examined under a microscope, and a score from 0 (normal lung) to 8 (total fibrous obliteration of the field) is assigned to multiple fields of view.[10][11][16] The average of these scores represents the overall fibrotic severity. While widely used, this method can be subject to inter- and intra-observer variability.[10][11][16][18] Automated digital image analysis tools are being developed to provide more objective quantification.[10][11][19]

B. Biochemical Analysis: Hydroxyproline Assay

The hydroxyproline assay is a quantitative method to measure the total collagen content in the lungs, as hydroxyproline is an amino acid that is almost exclusively found in collagen.[4][20]

Procedure:

-

Tissue Homogenization: Homogenize a weighed portion of the lung (typically the right lung) in distilled water.[21][22]

-

Acid Hydrolysis: Add concentrated hydrochloric acid (HCl) to the homogenate and hydrolyze at a high temperature (e.g., 110-120°C) for several hours (typically 3 to 24 hours) to break down the collagen into its constituent amino acids.[21][22][23]

-

Oxidation: The hydrolyzed sample is then incubated with an oxidizing agent, such as Chloramine T.

-

Colorimetric Reaction: A colorimetric reagent, typically 4-(Dimethylamino)benzaldehyde (DMAB), is added, which reacts with the oxidized hydroxyproline to produce a colored product.[22]

-

Spectrophotometry: The absorbance of the colored product is measured using a spectrophotometer (typically at 560 nm), and the hydroxyproline concentration is determined by comparison to a standard curve.[21][22] The results are usually expressed as micrograms of hydroxyproline per milligram of lung tissue or per whole lung.[22]

C. Bronchoalveolar Lavage (BAL) Fluid Analysis

Analysis of BAL fluid provides insights into the inflammatory response in the lungs.

Procedure:

-

BAL Collection: After euthanizing the mouse, cannulate the trachea and instill a known volume of sterile saline or PBS into the lungs.

-

Fluid Recovery: Gently aspirate the fluid. Repeat this process several times, pooling the recovered fluid.

-

Cell Analysis: Centrifuge the BAL fluid to pellet the cells. The supernatant can be stored for cytokine analysis. Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Differential Cell Count: Prepare a cytospin slide of the cells and stain with a differential stain (e.g., Diff-Quik) to determine the percentages of different inflammatory cells, such as macrophages, neutrophils, and lymphocytes.[24]

-

Protein and Cytokine Analysis: The total protein concentration in the BAL fluid supernatant can be measured as an indicator of lung injury. Additionally, levels of pro-inflammatory and pro-fibrotic cytokines can be quantified using ELISA or other immunoassays.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from bleomycin-induced pulmonary fibrosis models in mice. These values can vary depending on the specific experimental conditions.

Table 1: Bleomycin Administration and Fibrosis Assessment Timeline

| Mouse Strain | Bleomycin Dose & Route | Peak Inflammatory Phase | Peak Fibrotic Phase | Reference |

| C57BL/6 | 1.5 mg/kg, Intratracheal | Day 7 | Day 14-21 | [10][11] |

| C57BL/6 | 0.04 units, Intratracheal | - | 2 weeks post-final dose (repetitive dosing) | [5] |

| C57BL/6 | 3.2 U/kg, Intratracheal | - | Day 14 | [8] |

| C57BL/6 | 0.8 U/kg, Oropharyngeal Aspiration | - | Day 14 | [8] |

| CBA | - | Day 7 | - | [25] |

Table 2: Representative Quantitative Outcomes of Bleomycin-Induced Pulmonary Fibrosis

| Assessment Method | Control Group (Saline) | Bleomycin-Treated Group | Time Point | Reference |

| Ashcroft Score | 0-1 | 4-6 | Day 14-21 | [12][19] |

| Hydroxyproline (µ g/left lung) | ~30-60 | ~150 | Day 14 | [15] |

| BAL Total Cells (x10⁵) | ~1-2 | ~5-10 | Day 14 | [24] |

| BAL Neutrophils (%) | <1% | ~20-50% | Day 3-7 | [14][24] |

| BAL Lymphocytes (%) | <5% | ~10-30% | Day 14-21 | [14] |

Signaling Pathways in Bleomycin-Induced Pulmonary Fibrosis

The pathogenesis of bleomycin-induced pulmonary fibrosis involves a complex interplay of signaling pathways that regulate inflammation, cell death, and tissue remodeling.

I. Initial Inflammatory Phase

Bleomycin induces DNA damage in alveolar epithelial cells, leading to apoptosis and the release of damage-associated molecular patterns (DAMPs). This triggers an acute inflammatory response characterized by the infiltration of immune cells, including neutrophils and macrophages.[1] These inflammatory cells release a variety of pro-inflammatory cytokines, such as:

-

Tumor Necrosis Factor-alpha (TNF-α): A key mediator of acute inflammation.[25]

-

Interleukin-1 beta (IL-1β): A potent pro-inflammatory cytokine involved in the early stages of lung injury.[1][13]

-

Interleukin-6 (IL-6): Plays a role in the inflammatory response and subsequent fibrotic changes.[24]

-

Interleukin-18 (IL-18): Contributes to the inflammatory cascade in bleomycin-induced lung injury.[1][13]

II. Fibrotic Phase and the TGF-β/Smad Pathway

The transition from inflammation to fibrosis is driven by a number of factors, with the Transforming Growth Factor-beta (TGF-β) signaling pathway playing a central role.[26][27][28][29][30][31]

-

TGF-β Activation: TGF-β is secreted in a latent form and can be activated by various stimuli present in the injured lung.

-

Receptor Binding and Smad Phosphorylation: Active TGF-β binds to its receptors on the cell surface of fibroblasts and epithelial cells, leading to the phosphorylation of Smad2 and Smad3 proteins.

-

Nuclear Translocation and Gene Transcription: Phosphorylated Smad2/3 forms a complex with Smad4, which then translocates to the nucleus and acts as a transcription factor.

-

Pro-fibrotic Gene Expression: The Smad complex promotes the transcription of genes involved in fibrosis, including:

-

Collagens (Type I and III): The primary components of the fibrotic scar.

-

Alpha-smooth muscle actin (α-SMA): A marker of myofibroblast differentiation. Myofibroblasts are the key effector cells in fibrosis, responsible for excessive extracellular matrix deposition.

-

-

Epithelial-Mesenchymal Transition (EMT): TGF-β can also induce EMT, a process where epithelial cells acquire a mesenchymal phenotype, further contributing to the fibroblast population.[31]

Visualizations

Experimental Workflow

Caption: Experimental workflow for bleomycin-induced pulmonary fibrosis in mice.

Signaling Pathway of Bleomycin-Induced Pulmonary Fibrosis

References

- 1. Role of Proinflammatory Cytokines IL-18 and IL-1β in Bleomycin-Induced Lung Injury in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 3. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 4. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repetitive intratracheal bleomycin models several features of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]